molecular formula C25H28F2N4O B11131360 1-{4-[bis(4-fluorophenyl)methyl]piperazino}-3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-propanone

1-{4-[bis(4-fluorophenyl)methyl]piperazino}-3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-propanone

Cat. No.: B11131360
M. Wt: 438.5 g/mol
InChI Key: KREQCQNCJNMLPE-UHFFFAOYSA-N
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Description

  • Next, react the intermediate with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
  • This step introduces the pyrazole ring.
  • Ketone Formation

    • Finally, oxidize the secondary amine to form the ketone group.
  • Industrial Production

    The industrial production of this compound likely involves optimization of the synthetic route for efficiency and scalability.

    Preparation Methods

    Synthetic Routes

    The synthesis of this compound involves several steps. One common approach is to start with a piperazine derivative and introduce the necessary substituents. Here’s a simplified synthetic route:

    • Formation of Piperazine Intermediate

      • Begin with piperazine (a cyclic diamine).
      • React it with 4-fluorobenzaldehyde to form the bis(4-fluorophenyl)methyl piperazine intermediate.

    Chemical Reactions Analysis

    Reactions

      Oxidation: The conversion of the secondary amine to the ketone involves oxidation.

      Substitution: Various substitutions occur during the synthesis.

      Reduction: Reduction reactions may be involved in intermediate steps.

    Common Reagents and Conditions

      4-Fluorobenzaldehyde: Used in the initial reaction with piperazine.

      3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Introduces the pyrazole ring.

      Oxidizing Agents: Required for the amine-to-ketone conversion.

    Major Products

    The final product is the compound we’re discussing, with its unique combination of functional groups.

    Scientific Research Applications

    This compound finds applications in various fields:

      Medicine: Investigated for potential therapeutic effects.

      Chemistry: Used as a building block in organic synthesis.

      Industry: May have applications in materials science or drug development.

    Mechanism of Action

    The exact mechanism isn’t well-documented, but it likely interacts with specific molecular targets or pathways. Further research is needed to elucidate this.

    Properties

    Molecular Formula

    C25H28F2N4O

    Molecular Weight

    438.5 g/mol

    IUPAC Name

    1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

    InChI

    InChI=1S/C25H28F2N4O/c1-17-23(18(2)29-28-17)11-12-24(32)30-13-15-31(16-14-30)25(19-3-7-21(26)8-4-19)20-5-9-22(27)10-6-20/h3-10,25H,11-16H2,1-2H3,(H,28,29)

    InChI Key

    KREQCQNCJNMLPE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=NN1)C)CCC(=O)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

    Origin of Product

    United States

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